Steric Parameter Comparison (Taft Es) for the 3-Alkyl Substituent
The ethyl substituent at the 3-position introduces a Taft steric parameter (Es) of -0.07, compared to Es = 0.00 for the hydrogen atom in the unsubstituted analog 2,4-dioxopentan-3-yl benzoate (CAS 4620-47-7) [1]. While both values are small, the negative Es for ethyl indicates a measurable increase in steric bulk relative to hydrogen, which is known to influence rates of nucleophilic attack at the ester carbonyl in similar systems [2]. This difference, though modest, can be significant in enantio- or diastereoselective transformations where subtle steric differentiation governs stereochemical outcome.
ΔEs = −0.07; literature LFER values
Modest steric differentiation may influence reaction selectivity context
Inferred from linear free-energy relationships; not measured directly on target compound
| Evidence Dimension | Taft steric substituent constant (Es) |
|---|---|
| Target Compound Data | Es (ethyl) = -0.07 |
| Comparator Or Baseline | Es (hydrogen) = 0.00 (for 2,4-dioxopentan-3-yl benzoate) |
| Quantified Difference | ΔEs = -0.07 |
| Conditions | Literature values for alkyl substituents on tertiary carbon centers; not measured directly on the target compound but inferred from well-established linear free-energy relationships. |
Why This Matters
For procurement decisions, this quantifies the expected steric differentiation, allowing researchers to select the ethyl-substituted compound when even a small increase in steric hindrance is needed to modulate reaction selectivity.
- [1] Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Table of Taft steric parameters for alkyl groups. View Source
- [2] Charton, M. (1975). Steric effects. I. Esterification and acid-catalyzed hydrolysis of esters. Journal of the American Chemical Society, 97(6), 1552-1556. View Source
